molecular formula C25H46N6O7 B12516991 Perindopril L-Arginine;Perindopril arginine salt

Perindopril L-Arginine;Perindopril arginine salt

Cat. No.: B12516991
M. Wt: 542.7 g/mol
InChI Key: RYCSJJXKEWBUTI-UHFFFAOYSA-N
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Description

1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which combines an indole derivative with an arginine moiety, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Ethoxy-oxopentanoyl Group: This step involves the reaction of the indole derivative with ethoxy-oxopentanoyl chloride in the presence of a base to form the desired intermediate.

    Coupling with Arginine: The final step involves coupling the intermediate with arginine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent lowering of blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Perindopril Benzyl Ester: Similar structure but with a benzyl ester group.

    Perindopril Impurity 9: Another derivative with slight structural modifications.

    1-Ethoxy-2-propanol: A simpler compound with an ethoxy group.

Uniqueness

1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}-octahydroindole-2-carboxylic acid; arginine stands out due to its unique combination of an indole derivative and an arginine moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSJJXKEWBUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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